molecular formula C2H3F3 B1214931 1,1,1-Trifluoroethane CAS No. 420-46-2

1,1,1-Trifluoroethane

Cat. No.: B1214931
CAS No.: 420-46-2
M. Wt: 84.04 g/mol
InChI Key: UJPMYEOUBPIPHQ-UHFFFAOYSA-N
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Description

1,1,1-Trifluoroethane is a hydrofluorocarbon compound with the chemical formula C₂H₃F₃. It is a colorless gas commonly used as a refrigerant and a propellant in various applications. Unlike chlorofluorocarbons, this compound does not contain chlorine atoms, making it less harmful to the ozone layer .

Preparation Methods

1,1,1-Trifluoroethane can be synthesized through several methods:

Industrial production typically employs these methods due to their efficiency and scalability.

Chemical Reactions Analysis

Reaction Conditions and Catalytic Data

ParameterValue/RangeSource
CatalystSbCl₅ or SbCl₃F₂
Sb Content (wt%)0.01–10% (optimal: 0.1–5%)
Molar Ratio (HF/F142b)1.05–1.20
Pressure5–30 bar
Temperature15–50°C
Yield>97% purity

Key Findings :

  • Lower temperatures (15–20°C) minimize byproduct formation (e.g., heavy fluorocarbons) .

  • Antimony catalysts remain stable under reaction conditions, with minimal deactivation over 100 hours .

Thermal Decomposition

F143a undergoes gas-phase thermal decomposition at high temperatures, forming radicals and smaller fluorocarbons :

CF3CH3ΔCF3+CH3\text{CF}_3\text{CH}_3\xrightarrow{\Delta}\text{CF}_3+\text{CH}_3

Rate Constants and Activation Parameters

Temperature (K)Pressure (kPa)Rate Constant (s⁻¹)Half-Life (µs)Source
1163–183195–2901.1×1015T9.34e47073/T1.1\times 10^{15}\,T^{-9.34}\,e^{-47073/T}0.1–100

Mechanistic Insights :

  • Decomposition follows falloff behavior between low- and high-pressure regimes .

  • Dominant pathway involves C–C bond cleavage due to weaker C–F bond dissociation energy (~435 kJ/mol) .

Atmospheric Oxidation

CF3CH3+ OHCF3CH2 +H2O\text{CF}_3\text{CH}_3+\text{ OH}\rightarrow \text{CF}_3\text{CH}_2\text{ }+\text{H}_2\text{O}

Environmental Fate Data

PropertyValueSource
Atmospheric Half-Life~9 years
Global Warming Potential (GWP)3,800 (CO₂ = 1)
OH Rate Constant1.2×1014cm3/molecule s1.2\times 10^{-14}\,\text{cm}^3/\text{molecule s}

Implications :

  • Minimal ozone-depleting potential due to absence of chlorine .

Combustion and Flammability

F143a is highly flammable (flammability limits: 7–18% v/v in air) . Combustion produces toxic gases (e.g., HF, COF₂) :

CF3CH3+4O22CO2+3HF+H2O\text{CF}_3\text{CH}_3+4\text{O}_2\rightarrow 2\text{CO}_2+3\text{HF}+\text{H}_2\text{O}

Catalytic Transformations

F143a participates in cycloaddition reactions under metal-catalyzed conditions. For example, carbene transfer reactions form trifluoromethyl-substituted cyclopropanes :

CF3CH3+CH2=CH2CatalystCF3C3H5\text{CF}_3\text{CH}_3+\text{CH}_2=\text{CH}_2\xrightarrow{\text{Catalyst}}\text{CF}_3\text{C}_3\text{H}_5

Experimental Highlights :

  • Myoglobin-based catalysts achieve enantiomeric excess (ee) up to 58% in cyclopropane synthesis .

  • Reaction efficiency depends on steric and electronic tuning of the catalyst .

Scientific Research Applications

Industrial Applications

  • Refrigeration and Air Conditioning
    • 1,1,1-Trifluoroethane is primarily used as a refrigerant in various cooling systems, including automotive air conditioners and commercial refrigeration units. Its low boiling point and high heat capacity make it an effective coolant .
    • It is often used in blends with other refrigerants to enhance performance while complying with environmental regulations .
  • Solvent in Electronics and Pharmaceuticals
    • The compound serves as a solvent in the electronics industry for cleaning components and in pharmaceuticals for dissolving active ingredients. Its non-flammable nature makes it a safer alternative to traditional solvents like chlorinated hydrocarbons .
  • Blowing Agent for Foam Production
    • This compound is utilized as a blowing agent in the manufacture of polyurethane and polystyrene foams. It generates gas upon decomposition, which helps create cellular structures that improve thermal insulation properties .
  • Propellant in Aerosol Products
    • It is commonly found in aerosol propellants used in products such as canned air for cleaning electronic devices. Its properties allow for efficient delivery of the product without the risk of flammability .

Safety and Toxicity Considerations

  • It has been determined to be non-genotoxic in both in vitro and in vivo studies, indicating no significant risk of genetic damage .
  • The compound does not exhibit carcinogenic properties based on available studies .

Environmental Impact

Despite its utility, this compound poses environmental challenges due to its high GWP:

  • It contributes to climate change significantly more than carbon dioxide due to its long atmospheric lifetime of approximately 50 years .
  • Regulatory frameworks like the Montreal Protocol have prompted the phase-out of many hydrofluorocarbons, including this compound, leading industries to seek alternative refrigerants with lower environmental impacts .

Case Study 1: Refrigeration Systems

A study conducted on the use of this compound in commercial refrigeration systems highlighted its efficiency compared to older chlorofluorocarbon (CFC) systems. The transition to this hydrofluorocarbon resulted in improved energy efficiency while maintaining compliance with environmental regulations.

Case Study 2: Solvent Replacement

In the electronics industry, replacing traditional solvents with this compound has led to safer working conditions without compromising cleaning efficacy. This transition has been documented through various industry reports showcasing reduced flammability risks.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoroethane involves its interaction with various molecular targets. It acts as a refrigerant by absorbing heat during its phase change from liquid to gas. In biological systems, it acts as a propellant by creating pressure to deliver medication or other substances .

Comparison with Similar Compounds

1,1,1-Trifluoroethane is often compared with other hydrofluorocarbons such as:

This compound is unique due to its low toxicity, stability, and minimal environmental impact compared to other similar compounds.

Biological Activity

1,1,1-Trifluoroethane (C2H3F3), commonly known as HFC-143a, is a hydrofluorocarbon (HFC) primarily used as a refrigerant. While its industrial applications are well-documented, understanding its biological activity is crucial for assessing its safety and environmental impact. This article reviews the biological effects of this compound based on various studies, focusing on its toxicity, potential health effects, and relevant case studies.

  • Molecular Formula : C2H3F3
  • Molar Mass : 116.02 g/mol
  • Boiling Point : -26.1 °C
  • Density : 1.2 g/cm³

Toxicity Overview

This compound exhibits low acute inhalation toxicity. Studies indicate that it does not significantly affect body weight or organ morphology in animal models at exposure levels up to 40,000 ppm over extended periods.

Acute Toxicity Studies

  • Inhalation Toxicity : In a study involving rats exposed to concentrations ranging from 0 to 540,000 ppm for four hours, no mortality was observed, and the LC50 was determined to be greater than 540,000 ppm .
  • Symptoms : Minor symptoms included dry ocular and nasal discharges but were attributed to the restraint conditions rather than direct chemical effects .

Repeated Dose Studies

  • 28-Day Study : Rats exposed to 2,000 to 40,000 ppm for six hours daily showed no significant changes in body weight or organ weights. Notably, no adverse effects on reproductive parameters were observed .
  • 90-Day Study : Similar results were noted with no compound-related effects on body weight or organ morphology after prolonged exposure .

Genotoxicity and Reproductive Effects

Research indicates that this compound is not genotoxic. In vitro studies on human lymphocytes demonstrated no significant increase in chromosome aberrations when exposed to the compound .

Reproductive Toxicity

In developmental toxicity studies involving pregnant rats:

  • No significant adverse effects on fetal development were observed across various exposure levels.
  • The incidence of malformations was within historical control ranges, indicating no teratogenic potential .

Case Studies and Research Findings

Study TypeExposure DurationConcentration (ppm)Key Findings
Acute Inhalation4 hoursup to 540,000No mortality; minor ocular symptoms observed
28-Day Repeated Dose6 hours/day for 20 days0 - 40,000No significant changes in body weight or organ morphology
90-Day Repeated Dose6 hours/day for 90 days0 - 40,000No compound-related effects; normal organ weights
GenotoxicityIn vitroVarious concentrationsNo chromosome aberrations in human lymphocytes
Developmental ToxicityVarious durationsup to 40,000Fetal development unaffected; malformation rates within normal range

Q & A

Basic Research Questions

Q. What are the thermodynamic properties of 1,1,1-trifluoroethane under varying temperatures and pressures, and how are they experimentally determined?

Methodological Answer: Thermodynamic properties (e.g., vapor-liquid equilibria, critical parameters) are modeled using the international standard equation of state (EoS) developed by Lemmon and Jacobsen (2000). This EoS integrates experimental data from 161–450 K and pressures up to 50 MPa, validated via high-precision calorimetry and PVT measurements. Researchers should use the Helmholtz energy formulation for calculating properties like enthalpy, entropy, and phase boundaries . For verification, compare computational results with experimental vapor-pressure data from NIST/TRC thermophysical databases .

Q. How is this compound synthesized, and what are the key reaction parameters?

Methodological Answer: R-143a is synthesized via liquid-phase fluorination of 1-chloro-1,1-difluoroethane (F142b) using anhydrous HF and antimony pentachloride (SbCl₅) as a catalyst. Critical parameters include:

  • Molar ratio : HF/F142b = 1.05–1.20 to offset HF loss during HCl removal.
  • Temperature : 10–85°C to minimize byproducts (e.g., chlorinated compounds like F120/F130 series).
  • Pressure : 7–20 bar to condense HCl efficiently.
  • Catalyst loading : 0.1–5 wt% SbCl₅ to balance reactivity and cost .

Q. What environmental impacts are associated with R-143a, and how are its atmospheric behaviors modeled?

Methodological Answer: As a hydrofluorocarbon (HFC), R-143a has a high global warming potential (GWP). Researchers should quantify its radiative efficiency and atmospheric lifetime using infrared absorption cross-sections and OH radical reaction rate constants. Computational tools like the NASA Goddard Institute for Space Studies (GISS) model integrate these parameters to predict long-term climate impacts. Experimental validation involves gas chromatography-mass spectrometry (GC-MS) for atmospheric concentration monitoring .

Advanced Research Questions

Q. How do discrepancies in thermal decomposition kinetics of R-143a arise, and how can they be resolved?

Methodological Answer: Discrepancies in rate constants for reactions like CF₃CH₃ → CF₃CH₂ + H₂ originate from inconsistent temperature/pressure conditions in shock tube vs. static reactor experiments. To reconcile

  • Use laser schlieren densitometry for precise measurement of reaction progress.
  • Apply transition state theory (TST) with ab initio calculations (e.g., CCSD(T)/cc-pVTZ) to refine activation energies.
  • Cross-validate with corrected datasets from Tsang (1973), ensuring isothermal conditions and minimized wall effects .

Q. What computational methods are effective for simulating R-143a’s phase behavior and intermolecular interactions?

Methodological Answer: Gibbs Ensemble Monte Carlo (GEMC) simulations with dipole-dipole interaction potentials accurately model vapor-liquid equilibria. Key steps:

  • Parameterize the Lennard-Jones potential using experimental dipole moments (2.32 × 10⁻¹⁸ esu·cm).
  • Validate against NIST’s REFPROP database for coexistence curves and critical points.
  • Adjust the Stockmayer potential to account for deviations in polarizability .

Q. How can catalyst deactivation in R-143a synthesis be mitigated, and what alternative catalysts show promise?

Methodological Answer: SbCl₅ deactivation occurs due to heavy byproduct accumulation (e.g., F120/F130 series). Mitigation strategies include:

  • Purge cycles : Remove >75 wt% heavy byproducts from the reactor.
  • Chlorine dosing : Maintain 0.05–0.5 mol% Cl₂ to regenerate SbCl₅ activity.
  • Alternative catalysts : Test NbCl₅ or TaF₅ for higher stability at >100°C. Monitor catalyst lifetime via X-ray photoelectron spectroscopy (XPS) to track Sb oxidation states .

Properties

IUPAC Name

1,1,1-trifluoroethane
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InChI

InChI=1S/C2H3F3/c1-2(3,4)5/h1H3
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InChI Key

UJPMYEOUBPIPHQ-UHFFFAOYSA-N
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Canonical SMILES

CC(F)(F)F
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Molecular Formula

C2H3F3
Record name 1,1,1-TRIFLUOROETHANE
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DSSTOX Substance ID

DTXSID9042047
Record name 1,1,1-Trifluoroethane
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Molecular Weight

84.04 g/mol
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Physical Description

1.1.1-Trifluoroethane is a colorless, highly flammable gas. It is heavier than air and vapors may travel from a leaking container to a source of ignition causing a flame to flashback to the container. Contact with the unconfined liquid can cause frostbite. Under prolonged exposure to fire or heat the containers may rupture violently and rocket., Gas or Vapor; Liquid, A colorless, highly flammable gas; [CAMEO]
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Boiling Point

-47.20 °C
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Solubility

Soluble in ethyl ether, chloroform
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Density

Density: 1.176 g/mL at -50 °C
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Vapor Density

3.1 (Air = 1)
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Vapor Pressure

1262 kPa at 298.165 deg K (9465 mm Hg at 25 °C)
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Color/Form

Colorless gas

CAS No.

420-46-2, 27987-06-0
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Melting Point

-111.8 °C
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Synthesis routes and methods

Procedure details

From the above results, it is believed that the reaction of HCFC-133a into HFC-134a occurs predominantly and HFC-143a and HFC-125 are produced from a side reaction in the first reactor, whereas the reaction of TCE into HCFC-133a is predominant but production of HFC-134a from HFC-134a is little in the second reactor.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

1,1,1-Trifluoroethane
1,1,1-Trifluoroethane
1,1,1-Trifluoroethane
1,1,1-Trifluoroethane
1,1,1-Trifluoroethane
1,1,1-Trifluoroethane

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